![molecular formula C13H14FNO3 B14185484 (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate CAS No. 922735-39-5](/img/structure/B14185484.png)
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate is a chemical compound with a unique structure that includes a cyano group, a fluorophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (4-fluorophenyl)methanol with an appropriate cyanoacetate under basic conditions to form the intermediate. This intermediate is then subjected to esterification to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the fluorophenyl group but differs in the rest of the structure.
Thiophene/phenylene co-oligomers: Contains methoxy or cyano groups but has a different core structure.
Uniqueness
(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate is unique due to its combination of a cyano group, a fluorophenyl group, and an acetate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
922735-39-5 |
|---|---|
Molecular Formula |
C13H14FNO3 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
[(2R)-1-cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C13H14FNO3/c1-10(16)18-13(6-7-15)9-17-8-11-2-4-12(14)5-3-11/h2-5,13H,6,8-9H2,1H3/t13-/m1/s1 |
InChI Key |
WAOZRKSYRMJWCW-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CC#N)COCC1=CC=C(C=C1)F |
Canonical SMILES |
CC(=O)OC(CC#N)COCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)
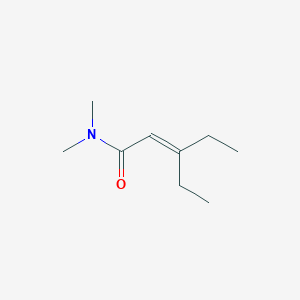
![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
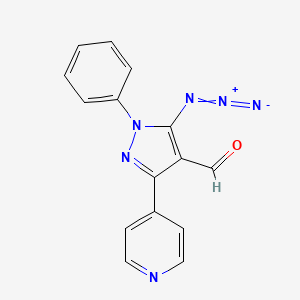
![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)
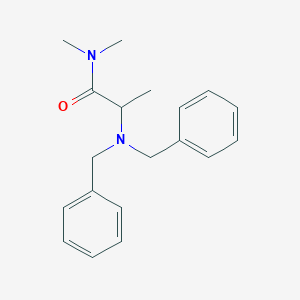
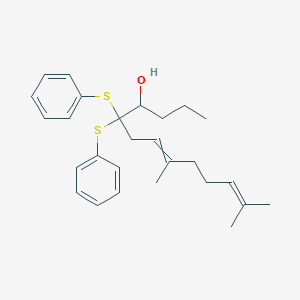
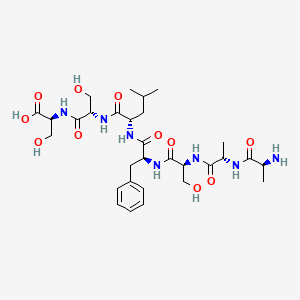

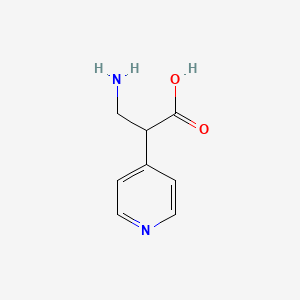
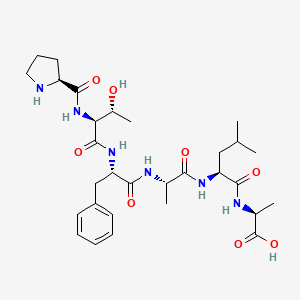
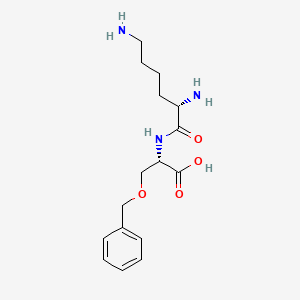
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)
